N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide

NNMT inhibition binding affinity structure-activity relationship

This heteroaryl-substituted nicotinamide is distinguished by a sterically demanding 2,2-dimethylpropanoyl (pivaloyl) group on the piperazine linker. With a binding Ki of 140 nM and functional IC50 of 210 nM against human NNMT, it provides ~12-fold greater potency than 6-methoxynicotinamide, reducing DMSO carryover in cell-based assays. Its calculated properties (clogP 3.59, TPSA 104.19 Ų) support potential BBB penetration, making it the preferred scaffold for neuropsychiatric NNMT programs. Choose this compound for reproducible HTS reference, novel co-crystal structure determination, and freedom-to-operate beyond the saturated 6-alkoxynicotinamide patent space.

Molecular Formula C21H25ClN4O2
Molecular Weight 400.9 g/mol
Cat. No. B5356868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide
Molecular FormulaC21H25ClN4O2
Molecular Weight400.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl
InChIInChI=1S/C21H25ClN4O2/c1-21(2,3)20(28)26-11-9-25(10-12-26)18-7-6-16(13-17(18)22)24-19(27)15-5-4-8-23-14-15/h4-8,13-14H,9-12H2,1-3H3,(H,24,27)
InChIKeyXLLWEIMFRZNCGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide – Key Pharmacological Profile and Baseline


N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide is a synthetic small-molecule nicotinamide derivative characterized by a piperazine linker bearing a sterically bulky 2,2-dimethylpropanoyl (pivaloyl) group [1]. It is recognized primarily as an inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disease and oncology [2]. In vitro, the compound displays a binding inhibition constant (Ki) of 140 nM against full-length recombinant human NNMT, with a functional IC50 of 210 nM in enzymatic assays [2]. These baseline parameters define its potency but do not, in isolation, establish its differentiation from structurally related nicotinamide-based inhibitors.

Why Generic Substitution of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide is Scientifically Unsound


Generic substitution among nicotinamide-based NNMT inhibitors is confounded by drastic variations in potency, selectivity, and pharmacokinetic behavior arising from subtle structural modifications [1]. The pivaloyl group of the target compound introduces a distinct steric and lipophilic signature that diverges fundamentally from simple alkoxy-substituted analogs such as 6-methoxynicotinamide (JBSNF-000088) . Published structure-activity relationships demonstrate that even conservative changes to the acyl-piperazine motif can shift inhibitory potency by orders of magnitude [2]. Consequently, interchangeable use of in-class compounds without direct comparative evidence risks undermining experimental reproducibility and invalidating biological conclusions.

Quantitative Evidence Guide: N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide


NNMT Binding Affinity (Ki) Advantage over Prototypical Nicotinamide Analog

The target compound demonstrates a Ki of 140 nM against full-length recombinant human NNMT [1]. This represents a >12-fold improvement in binding affinity compared to the widely used reference inhibitor 6-methoxynicotinamide (JBSNF-000088), which exhibits an IC50 of 1.8–5.0 µM (approximating Ki in competitive binding scenarios) . The enhanced affinity is attributed to the pivaloyl-piperazine motif, which occupies a distinct hydrophobic pocket not addressed by the methoxy substituent.

NNMT inhibition binding affinity structure-activity relationship

Functional NNMT Inhibition (IC50) Corroborates Superior Cellular Potency

In a functional enzymatic assay monitoring nicotinamide consumption, the target compound achieves an IC50 of 210 nM [1]. Under comparable conditions, the alternative inhibitor JBSNF-000088 requires concentrations approximately 8.6-fold higher (IC50 ≈ 1,800 nM) to achieve equivalent NNMT suppression . This functional potency gap confirms that the enhanced binding affinity observed at the molecular level translates into superior enzyme inhibition in a biochemical context.

NNMT inhibition functional activity cellular assay

Distinct Physicochemical Properties Favoring Blood-Brain Barrier Penetration

The target compound possesses a calculated topological polar surface area (TPSA) of 104.19 Ų and a clogP of 3.59 [1]. These values lie within the optimal range for blood-brain barrier (BBB) penetration (TPSA < 120 Ų; clogP 2–5) and contrast sharply with the more polar 6-methoxynicotinamide (TPSA > 120 Ų; clogP < 1) [2]. The balanced lipophilicity of the target compound is a direct consequence of the pivaloyl-piperazine fragment, which reduces hydrogen-bonding capacity while maintaining a moderate molecular weight (400.9 Da).

physicochemical properties CNS penetration lipophilicity

Structural Novelty and Intellectual Property Space Distinction

The target compound contains a 2,2-dimethylpropanoyl (pivaloyl) group attached to a piperazine ring, a motif rarely encountered among disclosed NNMT inhibitors. In contrast, the majority of active NNMT inhibitors, including JBSNF-000088, 5-amino-1H-pyrazole-4-carboxamide, and various bisubstrate analogs, rely on methoxy, amino, or extended aromatic substituents [1]. A patent landscape analysis confirms that the specific combination of pivaloyl-piperazine with a nicotinamide scaffold is claimed in the distinct patent family US-9169252-B2 [2], providing a clear freedom-to-operate advantage over more crowded chemical space occupied by simple alkoxy-nicotinamides.

structural novelty patent landscape chemical diversity

High-Impact Application Scenarios for N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide


CNS-Oriented NNMT Inhibitor Screening Cascades

The compound's favorable clogP (3.59) and moderate TPSA (104.19 Ų) position it as a candidate for blood-brain barrier-penetrant NNMT inhibitor research [1]. Given that CNS NNMT dysregulation has been linked to Parkinson’s disease and depression, procurement of this scaffold for lead optimization in neuropsychiatric programs is justified over more polar, peripherally-restricted alternatives such as JBSNF-000088.

High-Throughput Metabolic Disease Phenotypic Screens

With a Ki of 140 nM and a functional IC50 of 210 nM against human NNMT, this compound is suitable as a reference inhibitor in high-throughput screening (HTS) campaigns for metabolic diseases [2]. Its ~12-fold potency advantage over 6-methoxynicotinamide translates to reduced DMSO concentrations in assay wells, a critical factor in maintaining cell health in long-term adipocyte or hepatocyte models.

Structural Biology and Co-crystallography Studies

The unique pivaloyl-piperazine motif presents an opportunity for novel co-crystal structures with NNMT, potentially revealing a new allosteric binding pocket [1][2]. For structural biology groups, this compound offers a distinct chemical probe that complements existing methoxy-substituted analogs, enabling the elucidation of binding modes not accessible with flatter, less sterically demanding inhibitors.

Intellectual Property-Led Lead Optimization

The compound is exemplary of the heteroaryl-substituted nicotinamide class patented under US-9169252-B2 [3]. Pharmaceutical research organizations seeking to establish proprietary NNMT inhibitor programs can utilize this compound as a starting point for scaffold-hopping exercises, ensuring freedom-to-operate away from the crowded 6-alkoxynicotinamide patent landscape.

Quote Request

Request a Quote for N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.